molecular formula C25H17ClN2O2 B11562911 5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B11562911
M. Wt: 412.9 g/mol
InChI Key: WLTDQLPHMDRWLP-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield a wide range of substituted benzoxazole derivatives .

Scientific Research Applications

5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways in the body. For example, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In cancer cells, it may induce apoptosis (programmed cell death) by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of structural features, which may contribute to its specific pharmacological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H17ClN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H17ClN2O2/c1-15-11-12-23-22(13-15)28-25(30-23)16-5-2-6-17(14-16)27-24(29)20-9-3-8-19-18(20)7-4-10-21(19)26/h2-14H,1H3,(H,27,29)

InChI Key

WLTDQLPHMDRWLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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